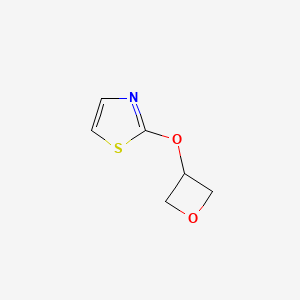

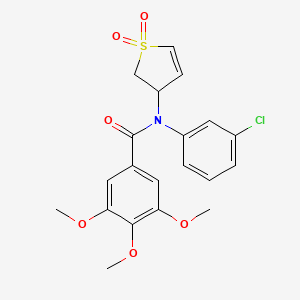

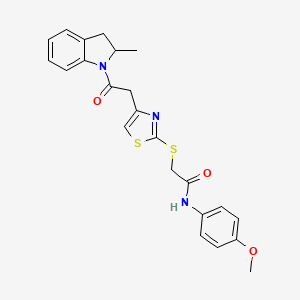

2-(Oxetan-3-yloxy)-1,3-thiazole

カタログ番号 B2730848

CAS番号:

2199752-56-0

分子量: 157.19

InChIキー: ATGQKMWBBVEYHP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxetane derivatives often involves the ring-opening reactions of epoxides . For instance, a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished . Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-yloxy)-1,3-thiazole” contains a total of 20 bond(s). There are 10 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 1 primary amide(s) (aliphatic), 1 hydroxylamine(s) (aliphatic), 1 ether(s) (aliphatic) and 1 Oxetane(s) .Chemical Reactions Analysis

Oxetane derivatives can undergo various chemical reactions. For example, they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity . The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy .科学的研究の応用

Heterocycle Formation in Natural Products

- Peptide Cyclodehydration : A study on thiazole/oxazole-modified microcins (TOMMs) demonstrated the use of ATP in activating peptide backbones during cyclodehydration, a critical step in the biosynthesis of azol(in)e heterocycles in ribosomal natural products (Dunbar et al., 2012).

Metal-induced Tautomerization

- Tautomerization to Heterocyclic Carbenes : Research on oxazole and thiazole molecules presented their transformation into carbene tautomers when N-coordinated to manganese(i), illustrating a novel pathway for generating heterocyclic carbenes (Ruiz & Perandones, 2009).

Biological and Pharmacological Activities

- Biological Activities of Thiadiazole Compounds : A comprehensive review highlighted the diverse biological activities of 1,3,4-thiadiazole-based compounds, including their anticancer, antibacterial, and anti-inflammatory effects, underscoring the therapeutic potential of thiadiazole derivatives (Matysiak, 2015).

Chemistry of Thiazolines and Oxazolines

- Synthetic Applications and Biological Field : An overview of the chemistry of 2-thiazolines provided insights into their preparation methodologies and applications in organic synthesis and asymmetric catalysis, highlighting the unique properties of sulfur-containing heterocycles (Gaumont et al., 2009).

Corrosion Inhibition

- Benzothiazole Derivatives as Corrosion Inhibitors : Studies on benzothiazole derivatives have shown their efficacy in inhibiting steel corrosion in acidic environments, revealing the potential of thiazole compounds in corrosion protection applications (Hu et al., 2016).

Lipoxygenase Inhibition

- Selective 5-Lipoxygenase Inhibitors : Research into (methoxyalkyl)thiazoles uncovered their role as potent and selective inhibitors of 5-lipoxygenase, a target for anti-inflammatory drugs, showcasing the pharmacological relevance of thiazole derivatives (Bird et al., 1991).

Metal Complex Formation

- Complex Formation with Metal Ions : A study on the complex formation properties of thiazolyloximes with Cu2+ and Ni2+ provided insights into the binding ability of thiazole derivatives, offering perspectives for their use in coordination chemistry and material science (Mokhir et al., 2002).

特性

IUPAC Name |

2-(oxetan-3-yloxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-10-6(7-1)9-5-3-8-4-5/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGQKMWBBVEYHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2730775.png)

![ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2730777.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2730781.png)

![(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730783.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2730784.png)

![5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole](/img/structure/B2730785.png)